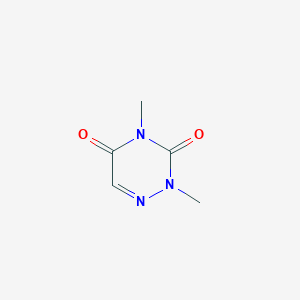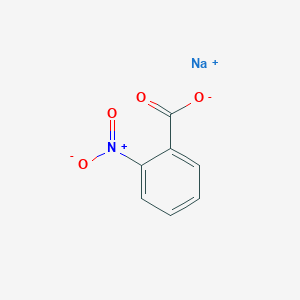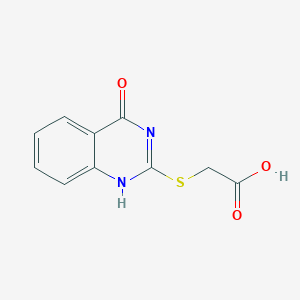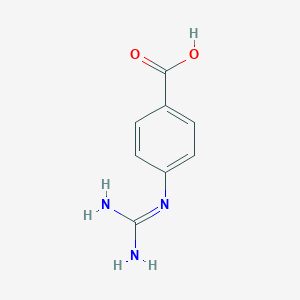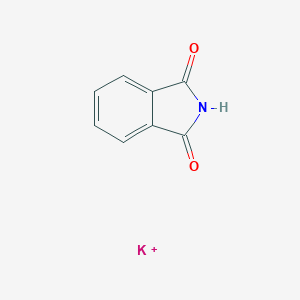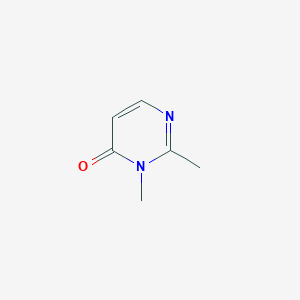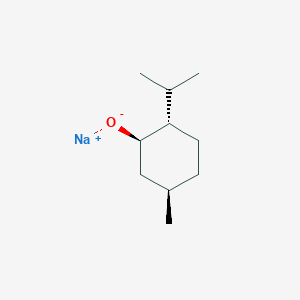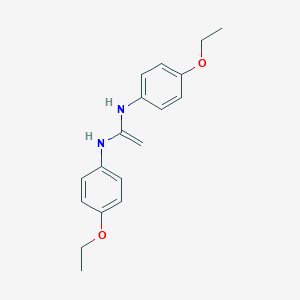
N-(Dimethyl-lambda4-sulfanylidene)-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dimethyl-lambda4-sulfanylidene)-4-nitrobenzenesulfonamide, commonly known as DMTS, is a sulfur-containing organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTS is a yellow crystalline powder that is soluble in organic solvents and is widely used in research laboratories for its unique properties.
Mecanismo De Acción
The mechanism of action of DMTS is not fully understood. However, it is believed that DMTS exerts its biological effects by modifying the thiol groups of proteins and peptides. This modification can lead to changes in the structure and function of the protein or peptide, resulting in altered biological activity.
Efectos Bioquímicos Y Fisiológicos
DMTS has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMTS can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. DMTS has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that DMTS can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMTS is its ease of synthesis and availability. DMTS is relatively inexpensive and can be synthesized in a laboratory setting. Additionally, DMTS has a unique sulfur-containing structure that makes it a useful reagent for the modification of proteins and peptides. However, one limitation of DMTS is its potential toxicity. DMTS can be toxic if ingested or inhaled, and proper safety precautions should be taken when handling this compound.
Direcciones Futuras
There are several future directions for research involving DMTS. One area of interest is the development of DMTS-based therapies for the treatment of inflammatory diseases and cancer. Another area of interest is the use of DMTS as a tool for the modification of proteins and peptides. Additionally, further studies are needed to fully understand the mechanism of action of DMTS and its potential toxicity. Overall, DMTS has significant potential for a wide range of scientific applications and warrants further investigation.
Métodos De Síntesis
The synthesis of DMTS involves the reaction of 4-nitrobenzenesulfonyl chloride with dimethyl sulfide in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields DMTS as a product. The synthesis of DMTS is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DMTS has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, DMTS has been found to possess anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In biology, DMTS has been used as a reagent for the modification of proteins and peptides. In chemistry, DMTS has been used as a sulfur source for the synthesis of various compounds.
Propiedades
Número CAS |
18922-58-2 |
|---|---|
Nombre del producto |
N-(Dimethyl-lambda4-sulfanylidene)-4-nitrobenzenesulfonamide |
Fórmula molecular |
C8H10N2O4S2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
N-(dimethyl-λ4-sulfanylidene)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O4S2/c1-15(2)9-16(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3 |
Clave InChI |
WEESENDMYMPAIX-UHFFFAOYSA-N |
SMILES |
CS(=NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
SMILES canónico |
CS(=NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
Sinónimos |
S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








